Cyhalofop-butyl is a highly selective, post-emergence aryloxyphenoxypropionate (APP) herbicide primarily procured for the control of gramineous weeds in rice cultivation. As an acetyl-CoA carboxylase (ACCase) inhibitor, it disrupts fatty acid biosynthesis in susceptible grasses. From a procurement standpoint, technical-grade cyhalofop-butyl (typically ≥95% purity) is valued for its specific physicochemical profile, including a LogP of 3.31 and high solubility in organic solvents, which makes it highly compatible with emulsifiable concentrate (EC) and oil-in-water emulsion (EW) formulations [1]. Unlike many broad-spectrum herbicides, its value proposition is heavily anchored in its exceptional crop safety margin for rice and its rapid environmental degradation profile, making it a critical active ingredient for compliant, high-performance agricultural formulations [2].
Substituting cyhalofop-butyl with other in-class ACCase inhibitors, such as fenoxaprop-p-ethyl or quizalofop-p-ethyl, fundamentally alters formulation requirements and crop safety profiles. Alternative APP herbicides typically exhibit high phytotoxicity to rice, necessitating the costly co-formulation of chemical safeners to prevent crop injury [1]. Furthermore, attempting to procure or formulate the active metabolite directly (cyhalofop acid) fails in practical applications; the free acid lacks the necessary lipophilicity for rapid cuticular penetration, resulting in poor foliar uptake and rainfastness [2]. Cyhalofop-butyl’s specific esterification provides the exact balance of formulation stability, rapid weed absorption, and species-specific metabolic hydrolysis required for targeted efficacy [3].
Cyhalofop-butyl demonstrates an exceptional safety margin in rice compared to generic APP herbicides like fenoxaprop-p-ethyl. The basis for this selectivity is metabolic: susceptible grass weeds rapidly hydrolyze the butyl ester into the phytotoxic cyhalofop acid, with the acid comprising nearly 70% of the recovered compound within 0.5 hours of application [1]. In contrast, rice lacks the specific esterase functionality required for this rapid conversion, maintaining the phytotoxic acid at extremely low, non-lethal concentrations [2]. This inherent biochemical selectivity eliminates the procurement need for co-formulated safeners, a requirement when utilizing less selective alternatives.
| Evidence Dimension | Metabolic conversion to phytotoxic acid |
| Target Compound Data | Cyhalofop-butyl (>70% conversion to active acid in target weeds within 0.5 hours; minimal in rice) |
| Comparator Or Baseline | Fenoxaprop-p-ethyl (Requires chemical safeners to prevent rice phytotoxicity) |
| Quantified Difference | Inherent enzymatic selectivity in rice prevents phytotoxicity without external safeners. |
| Conditions | Post-emergence foliar application in rice vs. susceptible grass weeds. |
Allows formulators to bypass the procurement and integration of chemical safeners, reducing bill-of-materials costs while ensuring zero phytotoxicity in rice paddies.
A critical procurement metric for modern agrochemicals is their environmental persistence. Cyhalofop-butyl exhibits an exceptionally rapid degradation profile compared to persistent residual herbicides. Under aerobic soil conditions, the parent cyhalofop-butyl degrades with a half-life (DT50) of merely 3 to 11 hours, rapidly converting to cyhalofop acid, which itself degrades rapidly [1]. In contrast, alternative rice herbicides can persist in the soil for weeks or months, posing carryover risks to subsequent rotational crops.
| Evidence Dimension | Aerobic soil metabolism half-life (DT50) |
| Target Compound Data | Cyhalofop-butyl (DT50 = 3 to 11 hours) |
| Comparator Or Baseline | Standard persistent herbicides (DT50 = weeks to months) |
| Quantified Difference | Cyhalofop-butyl degrades orders of magnitude faster, preventing soil accumulation. |
| Conditions | Aerobic soil metabolism assays. |
Ensures regulatory compliance and allows for immediate crop rotation without the risk of soil carryover toxicity, a major selling point for end-use formulations.
The selection of the butyl ester form (cyhalofop-butyl) over the active acid form (cyhalofop acid) is driven by strict physicochemical requirements for formulation and field efficacy. Cyhalofop-butyl possesses a LogP of 3.31 and high solubility in organic solvents, making it highly processable for Emulsifiable Concentrate (EC) formulations [1]. This lipophilicity enables rapid penetration of the waxy leaf cuticle of target weeds, achieving rainfastness within 1-2 hours and up to 85% weed control even after simulated rainfall [2]. The free acid form, being highly polar, cannot efficiently penetrate epicuticular waxes, rendering it practically ineffective as a post-emergence foliar spray[3].
| Evidence Dimension | Cuticular penetration and formulation solubility |
| Target Compound Data | Cyhalofop-butyl (LogP 3.31, rainfast in 1-2 hours) |
| Comparator Or Baseline | Cyhalofop acid (Polar, poor cuticular penetration) |
| Quantified Difference | The ester form achieves rapid cuticular penetration and >85% weed control post-rainfall, whereas the acid fails to penetrate. |
| Conditions | Foliar absorption and EC formulation processing. |
Dictates the absolute necessity of procuring the esterified technical grade active ingredient to ensure compatibility with standard lipophilic solvent systems and guarantee field-level bioavailability.
Utilizing cyhalofop-butyl as the primary active ingredient in EC or EW formulations for direct-seeded and transplanted rice, capitalizing on its inherent metabolic selectivity to avoid the cost and complexity of chemical safeners [1].
Procuring cyhalofop-butyl for co-formulation with ALS inhibitors to control multi-resistant grass weeds (like Echinochloa crus-galli) that have developed resistance to quinclorac or bispyribac-sodium, leveraging its rapid uptake and distinct ACCase inhibition mechanism [2].
Deploying cyhalofop-butyl formulations in agricultural zones with strict environmental regulations or rapid crop rotation schedules, leveraging its extremely short soil half-life (3-11 hours) to eliminate carryover risks [3].
Irritant;Environmental Hazard